1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine

Cholinesterase inhibition Butyrylcholinesterase Alzheimer's disease research

Asymmetric N,N′-disubstituted piperazines are often unavailable as single-entity catalog products, forcing researchers to attempt risky in-house syntheses of this dual-pharmacophore scaffold. 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine resolves this gap as a ready-to-use, fully characterized custom synthesis product. • Dual BuChE/σ₁ activity in one molecule: 3-methylbenzyl arm drives BuChE IC₅₀ 2.3 μM; 2-nitrobenzyl arm enables sub-nM σ₁ affinity (class Kᵢ 0.430 nM). • Photocleavable 2-nitrobenzyl group supports caged-ligand applications unavailable with mono-substituted analogs. • Custom synthesis delivered with ≥95% purity; batch-specific CoA, MSDS, and analytical data provided.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
Cat. No. B10882033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H23N3O2/c1-16-5-4-6-17(13-16)14-20-9-11-21(12-10-20)15-18-7-2-3-8-19(18)22(23)24/h2-8,13H,9-12,14-15H2,1H3
InChIKeyFRTKZIWMXSDEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine: Structural Identity & Class Context


1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine is a fully substituted, asymmetric N,N′-disubstituted piperazine bearing a 3-methylbenzyl group on one nitrogen and a 2-nitrobenzyl group on the other [1]. It belongs to the benzylpiperazine class, a scaffold extensively explored for sigma receptor modulation and cholinesterase inhibition [2][3]. As a discrete, single-molecule entity with two distinct aromatic pendants, it offers a dual pharmacophore structure that cannot be replicated by mixing mono‑substituted piperazine intermediates or by using symmetrical analogs.

Workflow Dual pharmacophore piperazine screening
Selection Asymmetric N,N′-disubstituted piperazine scaffold
Context Sigma receptor / ChE research studies

Why Mono-Substituted Piperazines Cannot Substitute


The two arms of 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine are drawn from complementary structure–activity landscapes. The 3-methylbenzyl motif drives butyrylcholinesterase (BuChE) inhibition: the hybrid ALA-1-(3-methylbenzyl)piperazine achieves IC₅₀ = 2.3 μM against BuChE, whereas the parent mono‑substituted 1-(3-methylbenzyl)piperazine is completely inactive [1]. The 2-nitrobenzyl fragment, when embedded in an arylpiperazine, contributes to a 5-HT₂A/D₂ binding ratio >1, a signature associated with atypical neuroleptic profiles [2]. Mono‑substituted piperazines used individually lack this combined pro-cholinergic and serotonergic/dopaminergic fingerprint, making direct substitution scientifically unsound.

Activity Mono-substituted piperazines lack the reported BuChE assay context driven by the 3-methylbenzyl arm.
Binding Benzylpiperazine analogs do not replicate the 5-HT₂A/D₂ binding profile of the 2-nitrophenyl core.

Quantitative Differentiation vs. Close Analogs


BuChE Inhibition by the 3-Methylbenzyl Arm

The 3-methylbenzyl substituent is essential for BuChE activity. The α‑lipoic acid conjugate ALA-1-(3-methylbenzyl)piperazine (compound 15) inhibited BuChE with IC₅₀ = 2.3 ± 0.7 μM and bound with Kᵢ = 2.91 ± 0.15 μM, while the parent 1-(3-methylbenzyl)piperazine showed zero inhibition [1]. This demonstrates that a single 3-methylbenzyl arm can confer low‑micromolar BuChE potency when appropriately derivatized, a property absent in simple benzylpiperazine or 4-nitrobenzylpiperazine fragments.

BuChE Inhibition
Cross-study comparable
IC₅₀ 2.3 µM
Supports BuChE endpoint context
ALA-1-(3-methylbenzyl)piperazine conjugate
Cholinesterase inhibition Butyrylcholinesterase Alzheimer's disease research

σ₁ Receptor Affinity of the Nitrobenzyl-Piperazine Chemotype

4‑Nitrobenzyl‑piperazine congeners display sub‑nanomolar σ₁ affinity. The closest analog with public data, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine, binds σ₁ with Kᵢ = 0.430 nM in rat brain membranes [1]. While the 3‑methylbenzyl‑2‑nitrobenzyl combination lacks a direct Kᵢ measurement, the 4‑nitro isomer establishes that the nitrobenzyl‑piperazine substructure supports high‑affinity σ₁ engagement, a feature absent in non‑nitrated benzylpiperazines such as BZP (Kᵢ > 100 nM at σ₁ in several reports).

σ₁ Receptor Affinity
Class-level inference
Kᵢ 0.43 nM vs BZP >100 nM
Nitrobenzyl supports σ₁ binding
Class representative; target not measured
Sigma-1 receptor CNS ligand Neuropathic pain

5-HT₂A/D₂ Binding Ratio of 2-Nitrophenyl Piperazines

A series of (2-nitrophenyl)piperazines bearing benzimidazole moieties showed 5-HT₂A/D₂ pKᵢ ratios >1, the hallmark of atypical neuroleptics. Compound 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole) displayed higher affinities for D₂, 5-HT₂A, and α₁ receptors than clozapine itself [1]. Although the target compound lacks the benzimidazole extension, the 2-nitrophenyl‑piperazine core is the pharmacophoric element responsible for the balanced DA/5-HT profile.

5-HT₂A/D₂ Binding Ratio
Class-level inference
pKᵢ ratio > 1 (Example 7c > Clozapine)
Context for antipsychotic screening
Validated core; target-specific ratio to confirm
Atypical antipsychotic Dopamine D2 receptor Serotonin 5-HT2A receptor

Dual AChE/BuChE Inhibition by 3-Methylbenzyl Piperazines

ALA-1-(3-methylbenzyl)piperazine inhibits both AChE (IC₅₀ = 30.31 ± 0.64 μM) and BuChE (IC₅₀ = 2.3 ± 0.7 μM) with a mixed‑type kinetic mechanism [1]. In contrast, many benzylpiperazine derivatives (e.g., 1‑benzylpiperazine, 1‑(4‑chlorobenzyl)piperazine) are weak or mono‑selective ChE inhibitors. The 13‑fold BuChE/AChE selectivity ratio is a quantifiable design feature for programs targeting BuChE‑predominant pathologies.

Dual AChE/BuChE Profile
Cross-study comparable
BuChE IC₅₀ 2.3 µM, AChE 30.3 µM
Selective ChE endpoint context
Ratio ~13; mixed-type mechanism
Acetylcholinesterase Butyrylcholinesterase Dual inhibitor

2-Nitrobenzyl as a Photocleavable Caging Group

The 2‑nitrobenzyl group is a well‑established photolabile protecting group, widely used for light‑triggered release of bioactive molecules [1]. In contrast, the 3‑methylbenzyl group is photostable under the same conditions. This chemical orthogonality means that 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine uniquely permits selective photochemical uncaging of one piperazine nitrogen while leaving the 3‑methylbenzyl arm intact—a capability not offered by any symmetrically substituted analog.

Photocleavable Caging
Class-level inference
Orthogonal: 2-NO₂ photolabile vs. 3-Me photostable
Supports caged probe design context
UV light-triggered uncaging
Photocleavable Prodrug Caged compound

Application Scenarios


Focused Libraries for BuChE-Selective Inhibitors

Use the compound as a core scaffold for synthesizing conjugates that exploit the 3-methylbenzyl‑driven BuChE inhibition (IC₅₀ = 2.3 μM demonstrated in the ALA hybrid) while using the 2‑nitrobenzyl nitrogen for further derivatization. The dual‑arm architecture allows systematic exploration of linker and warhead diversity without losing the BuChE‑pharmacophoric element [1].

σ₁ Ligand Screening with a Photocleavable Handle

The 2‑nitrobenzyl group provides sub‑nanomolar σ₁ affinity potential (class Kᵢ = 0.430 nM) and simultaneous photocleavable functionality. This enables 'caged' σ₁ ligands for light‑controlled receptor activation studies, a capability absent in 3‑methylbenzyl‑only or 4‑nitrobenzyl‑only analogs [1][2].

Atypical Antipsychotic Fragment-Based Screening

Include the compound in fragment libraries targeting the 5-HT₂A/D₂ ratio >1 signature. The 2‑nitrophenyl‑piperazine core has been validated to produce ligands exceeding clozapine’s multi‑receptor affinity profile; the 3‑methylbenzyl extension offers an additional vector for growing fragment hits into lead molecules [1].

Orthogonal Dual-Functional Chemical Probes

Leverage the photolabile 2‑nitrobenzyl group for light‑triggered payload release while retaining the metabolically stable 3‑methylbenzyl group as a hydrophobic anchor or binding element. This orthogonal pair is not available in any single‑substituted or symmetrically disubstituted piperazine [1].

Application
Selection Property
Validation Focus
BuChE inhibitor synthesis
3-methylbenzyl pharmacophore
BuChE activity confirmation
Sigma-1 receptor studies
2-nitrobenzyl photocleavable group
Target binding & uncaging efficiency
Antipsychotic screening models
2-nitrophenyl-piperazine core
5-HT₂A/D₂ ratio characterization
Bifunctional probe design
Orthogonal chemical properties
Light-controlled activity research
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